molecular formula C7H14F2N4O2 B8066796 2-(Difluoromethyl)arginine CAS No. 77286-88-5

2-(Difluoromethyl)arginine

Cat. No.: B8066796
CAS No.: 77286-88-5
M. Wt: 224.21 g/mol
InChI Key: YEORLXJBCPPSOC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)arginine is a synthetic amino acid derivative with the molecular formula C7H14F2N4O2. It is characterized by the presence of a difluoromethyl group attached to the arginine backbone.

Scientific Research Applications

2-(Difluoromethyl)arginine has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)arginine typically involves the introduction of the difluoromethyl group into the arginine molecule. One common method is the difluoromethylation of arginine derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the arginine molecule. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)arginine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .

Mechanism of Action

The primary mechanism of action of 2-(Difluoromethyl)arginine involves the inhibition of specific enzymes, such as nitric oxide synthase. By inhibiting this enzyme, the compound reduces the production of nitric oxide, which plays a crucial role in various biochemical and physiological processes. This inhibition can impact cellular signaling pathways and has potential therapeutic implications .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)arginine
  • 2-(Chloromethyl)arginine
  • 2-(Bromomethyl)arginine

Comparison: 2-(Difluoromethyl)arginine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications. In contrast, other similar compounds may have different reactivity profiles and biological activities .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEORLXJBCPPSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990215
Record name 2-(Difluoromethyl)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69955-43-7, 77286-88-5
Record name alpha-(Difluoromethyl)arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine, 2-(difluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Difluoromethyl)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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